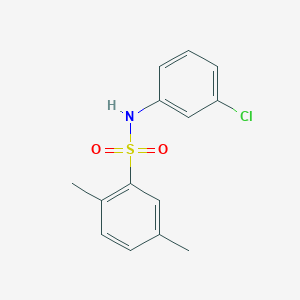

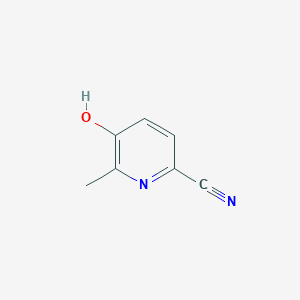

![molecular formula C11H17BrFNO2 B2376102 tert-Butyl 4-[bromo(fluoro)methylene]piperidine-1-carboxylate CAS No. 1107620-26-7](/img/structure/B2376102.png)

tert-Butyl 4-[bromo(fluoro)methylene]piperidine-1-carboxylate

Descripción general

Descripción

Tert-Butyl 4-[bromo(fluoro)methylene]piperidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis. This compound is a highly reactive intermediate that can be used as a precursor for the synthesis of various biologically active compounds.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Intermediate in Biologically Active Compounds : It serves as an important intermediate in the synthesis of various biologically active compounds, including crizotinib, a medication used to treat cancer (Kong et al., 2016).

- Key Intermediate in Vandetanib Synthesis : This compound is a key intermediate in the synthesis of Vandetanib, an anti-cancer drug (Wang et al., 2015).

- Involvement in Bromofluorination Reactions : It is used in bromofluorination of double bonds, a chemical reaction important in organic synthesis (Maeda et al., 1987).

Pharmaceutical Research

- Development of Antibacterial and Anthelmintic Agents : Research has been conducted on derivatives of this compound for potential antibacterial and anthelmintic activities (Sanjeevarayappa et al., 2015).

- Synthesis of Nociceptin Antagonists : It has been used in the synthesis of nociceptin antagonists, which are potential therapeutic agents for pain management (Jona et al., 2009).

Chemical Structure and Properties

- Crystal Structure Analysis : Studies have been conducted to determine the crystal structure of related compounds, which is crucial for understanding their chemical properties and potential applications (Didierjean et al., 2004).

Mecanismo De Acción

Target of Action

Tert-butyl 4-[bromo(fluoro)methylidene]piperidine-1-carboxylate is a complex organic compound that has been identified as a potential precursor to biologically active natural products . .

Mode of Action

It is known that the compound can be used as an intermediate in the synthesis of other compounds, suggesting that it may interact with its targets through chemical reactions to form new compounds .

Biochemical Pathways

The compound is involved in the synthesis of other biologically active compounds, indicating that it may play a role in various biochemical pathways . .

Result of Action

As a potential precursor to biologically active compounds, it may contribute to the biological activity of these compounds .

Propiedades

IUPAC Name |

tert-butyl 4-[bromo(fluoro)methylidene]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BrFNO2/c1-11(2,3)16-10(15)14-6-4-8(5-7-14)9(12)13/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKPJXGJMVFODG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=C(F)Br)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

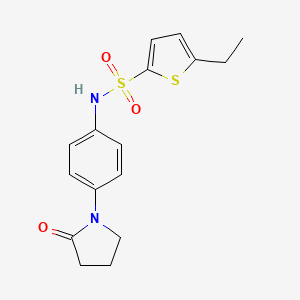

![Sodium 2-[(diethylamino)methyl]benzene-1-sulfonate](/img/structure/B2376020.png)

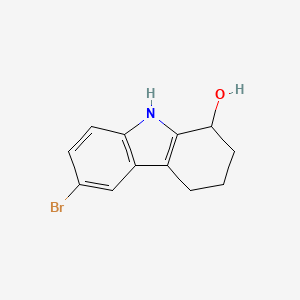

![methyl 5-(((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2376022.png)

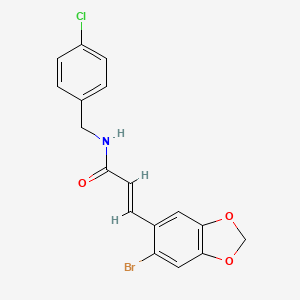

![N-[4-[4-[Methyl(pyrimidin-4-yl)amino]piperidin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2376026.png)

![5-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-N-[(4-methylphenyl)methyl]-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2376028.png)

![5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2376033.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2376036.png)

![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2376040.png)